molecular formula C6H11NO2 B15222118 Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B15222118
M. Wt: 129.16 g/mol
InChI Key: NJLZXBZFWMPWSO-CRCLSJGQSA-N
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Description

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the use of biocatalysts, such as carbonyl reductases, which provide high enantioselectivity and yield. The reaction conditions often include the use of cofactors like NADH or NADPH and mild reaction conditions to ensure high stereoselectivity and catalytic activity .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes are immobilized on carriers to facilitate continuous production. This method is advantageous due to its high efficiency, low environmental impact, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions are usually mild to preserve the stereochemistry of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3R,5S)-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

NJLZXBZFWMPWSO-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)C(=O)O

Canonical SMILES

CC1CC(CN1)C(=O)O

Origin of Product

United States

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